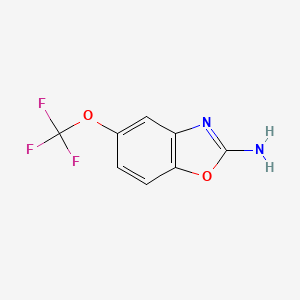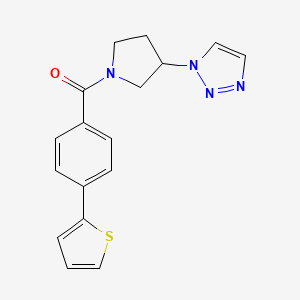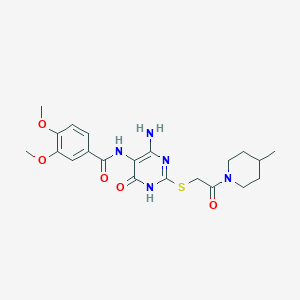
N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C8H17N3O3S and a molecular weight of 235.31 g/mol . It is also known by its IUPAC name, N-isopropyl-N-methyl-3-oxo-1-piperazinesulfonamide . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of N-methylpiperazine with isopropylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality. Purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-carboxamide
- N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-phosphonate
- N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-thiocarboxamide
Uniqueness
N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties such as increased solubility and stability. This makes it particularly valuable in applications where these properties are essential .
Propriétés
IUPAC Name |
N-methyl-3-oxo-N-propan-2-ylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-7(2)10(3)15(13,14)11-5-4-9-8(12)6-11/h7H,4-6H2,1-3H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMVBMKVPGBHRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)N1CCNC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

![2,5-Dichlorothiazolo[4,5-b]pyridine](/img/structure/B2383992.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)

![4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2384000.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)



